molecular formula C17H18F4N4O3S B10928986 N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10928986
M. Wt: 434.4 g/mol
InChI Key: MYNITKYPKITKHD-UHFFFAOYSA-N
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Description

N~1~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl groups, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of difluoromethyl groups, and subsequent coupling with the benzenesulfonamide and pyrrolidinyl moieties. Key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Difluoromethyl Groups: Difluoromethylation can be performed using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Coupling Reactions: The pyrazole intermediate can be coupled with a benzenesulfonamide derivative and a pyrrolidinyl derivative using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, recycling of solvents, and the development of greener difluoromethylation reagents.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the pyrazole ring or the pyrrolidinyl moiety using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or pyrrolidinyl moieties.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may impart specific biological activities, making it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Chemical Biology: It can be used as a probe to study biological pathways involving sulfonamide or pyrazole-containing molecules.

    Material Science: The compound’s difluoromethyl groups may impart unique physical properties, making it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N1-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups may enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with target proteins. The pyrazole ring may participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N~1~-{2-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    N~1~-{2-[3,5-DIMETHYL-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE: Similar structure but with methyl groups instead of difluoromethyl groups.

Uniqueness

N~1~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to the presence of difluoromethyl groups, which can enhance metabolic stability and binding affinity compared to methyl or trifluoromethyl analogs. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C17H18F4N4O3S

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H18F4N4O3S/c18-16(19)13-10-14(17(20)21)25(23-13)9-7-22-29(27,28)12-5-3-11(4-6-12)24-8-1-2-15(24)26/h3-6,10,16-17,22H,1-2,7-9H2

InChI Key

MYNITKYPKITKHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=CC(=N3)C(F)F)C(F)F

Origin of Product

United States

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